12-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene
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Description
12-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene is a useful research compound. Its molecular formula is C22H24N4O2S and its molecular weight is 408.52. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of action
The compound contains a 1,3-benzodioxol-5-yl group, which is found in many bioactive molecules. This group may interact with various biological targets, but without specific studies, it’s hard to identify the primary targets of this compound .
Mode of action
The mode of action would depend on the specific targets of the compound. For example, if the compound targets a receptor, it may act as an agonist or antagonist, triggering or blocking the receptor’s activity respectively .
Biochemical pathways
Without specific information, it’s difficult to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been found to affect various pathways, including signal transduction, metabolic pathways, and cell cycle regulation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and physical properties. Factors such as solubility, stability, and molecular size can influence how the compound is absorbed and distributed in the body, how it’s metabolized, and how it’s excreted .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound acts as an enzyme inhibitor, it could reduce the production of a specific molecule, leading to downstream effects on cellular function .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds are more stable and effective at specific pH levels .
Properties
IUPAC Name |
12-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-14-23-21(20-16-3-2-4-19(16)29-22(20)24-14)26-9-7-25(8-10-26)12-15-5-6-17-18(11-15)28-13-27-17/h5-6,11H,2-4,7-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKSNLMKEFAASU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C3=C(CCC3)SC2=N1)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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